

A Comprehensive Technical Guide to 4-Bromo-5-nitropyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-5-nitropyridin-2-amine**

Cat. No.: **B152568**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physicochemical properties, synthesis, and potential applications of **4-Bromo-5-nitropyridin-2-amine**. This heterocyclic compound, identified by CAS number 84487-11-6, is a valuable building block in medicinal chemistry and agrochemical research. Its substituted pyridine ring offers multiple reactive sites for the development of novel molecules.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **4-Bromo-5-nitropyridin-2-amine** are summarized below. These properties are crucial for its handling, formulation, and application in various experimental settings. While experimental data for some parameters are not readily available in the literature, predicted values from computational models are provided.

Property	Value	Source
CAS Number	84487-11-6	[1] [2]
Molecular Formula	C ₅ H ₄ BrN ₃ O ₂	[1] [3]
Molecular Weight	218.01 g/mol	[1] [3]
Appearance	Light yellow to yellow solid	Chemical Supplier Data
Boiling Point (Predicted)	352.8 ± 37.0 °C	Not specified
Density (Predicted)	1.929 ± 0.06 g/cm ³	Not specified
pKa (Predicted)	1.77 ± 0.24	Not specified
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	[1]

Synthesis and Experimental Protocols

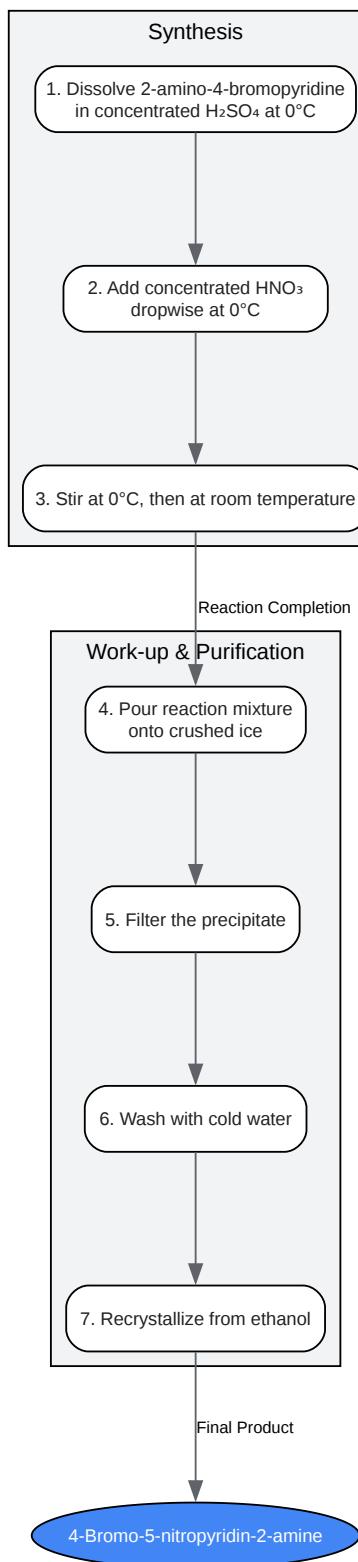
The synthesis of **4-Bromo-5-nitropyridin-2-amine** can be achieved through the nitration of a corresponding aminobromopyridine precursor. While a specific protocol for this exact isomer is not widely published, a reliable method can be adapted from the synthesis of the closely related compound, 2-amino-4-bromo-3-nitropyridine.[\[4\]](#) This process involves a classic mixed-acid nitration approach.

Experimental Protocol: Nitration of 2-Amino-4-bromopyridine

This protocol describes the synthesis of a structural isomer and can be considered a foundational method for the synthesis of **4-Bromo-5-nitropyridin-2-amine**, likely requiring optimization for the specific substitution pattern.

Materials:

- 2-Amino-4-bromopyridine
- Concentrated Sulfuric Acid (H₂SO₄, 98%)

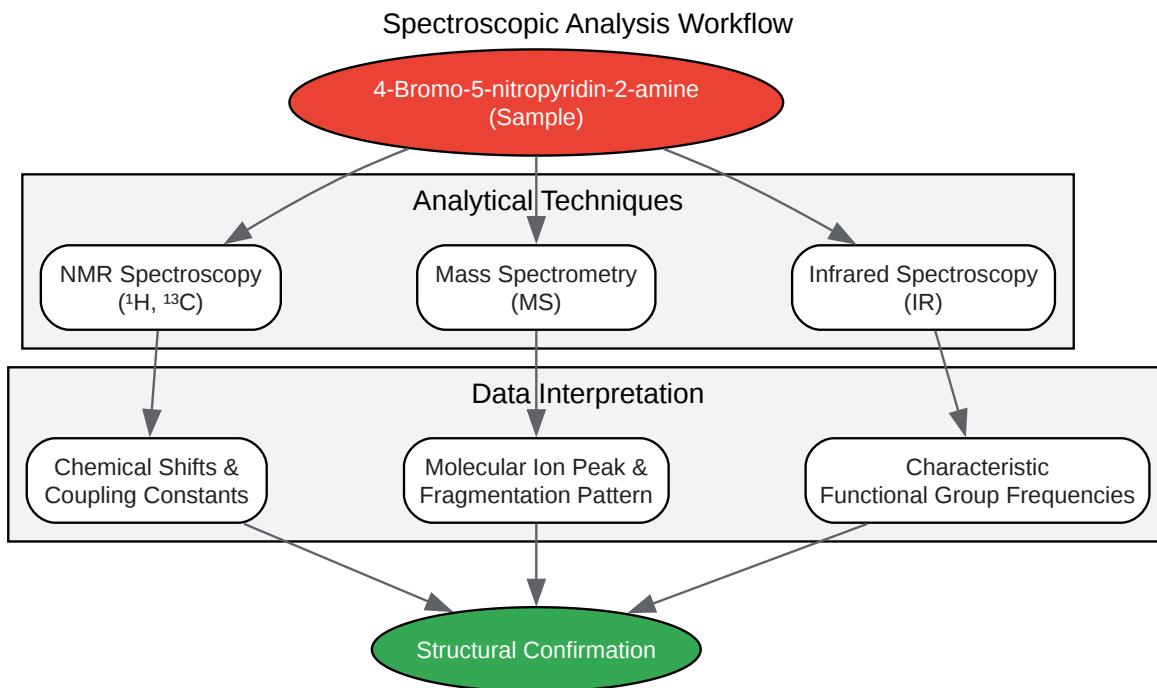

- Concentrated Nitric Acid (HNO₃, 70%)
- Crushed Ice
- Distilled Water
- Three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Büchner funnel and filter paper

Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
- Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add the 2-amino-4-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C during the addition.
- Nitration: Once the substrate is fully dissolved, cool the mixture to 0°C. Add the concentrated nitric acid dropwise via the dropping funnel, maintaining the temperature at 0°C. After the addition is complete, continue stirring the mixture at 0°C for one hour, followed by one hour at room temperature.
- Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
- Isolation and Purification: Collect the resulting precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the washings are neutral.

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[4]

General Workflow for Synthesis and Purification


[Click to download full resolution via product page](#)

*A generalized workflow for the synthesis and purification of **4-Bromo-5-nitropyridin-2-amine**.*

Spectroscopic Characterization

The structural elucidation of **4-Bromo-5-nitropyridin-2-amine** is confirmed through various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, data for related compounds and general knowledge of pyridine derivatives allow for the prediction of key spectral features.[\[5\]](#)

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for confirming the substitution pattern on the pyridine ring. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the amino, bromo, and nitro groups.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The isotopic signature of bromine (^{79}Br and ^{81}Br) would be a characteristic feature in the mass spectrum.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amino group and the N-O stretches of the nitro group.

[Click to download full resolution via product page](#)

A workflow for the spectroscopic analysis and structural confirmation of **4-Bromo-5-nitropyridin-2-amine**.

Potential Applications in Research and Development

Substituted nitropyridines are recognized as important pharmacophores and intermediates in the synthesis of biologically active molecules.[6][7]

- Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. The amino group on **4-Bromo-5-nitropyridin-2-amine** can serve as a key hydrogen bond donor, interacting with the hinge region of kinase active sites. The bromo and nitro groups offer opportunities for further chemical modification to enhance potency and selectivity.[8][9]
- Agrochemicals: Nitropyridine derivatives have been utilized in the development of pesticides and herbicides. The specific substitution pattern of **4-Bromo-5-nitropyridin-2-amine** could

be explored for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.[7][10]

- Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications, including antiviral and anticancer agents.[6]

This technical guide provides a foundational understanding of **4-Bromo-5-nitropyridin-2-amine** for researchers and professionals in drug development and chemical synthesis. The provided data and protocols serve as a starting point for further investigation and application of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 84487-11-6|4-Bromo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 2. 4-Bromo-5-nitropyridin-2-amine (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. cn.chemcd.com [cn.chemcd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. nbino.com [nbino.com]
- 8. benchchem.com [benchchem.com]
- 9. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-5-nitropyridin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b152568#physicochemical-properties-of-4-bromo-5-nitropyridin-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com